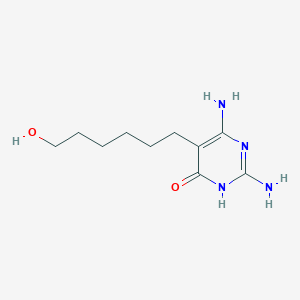
2,6-Diamino-5-(6-hydroxyhexyl)pyrimidin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Diamino-5-(6-hydroxyhexyl)pyrimidin-4(1H)-one is a pyrimidine derivative with potential applications in various fields of scientific research. This compound features a pyrimidine ring substituted with amino groups at positions 2 and 6, and a hydroxyhexyl group at position 5.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diamino-5-(6-hydroxyhexyl)pyrimidin-4(1H)-one typically involves multi-step organic reactions. One common method involves the initial formation of the pyrimidine ring, followed by the introduction of the amino and hydroxyhexyl groups through substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Diamino-5-(6-hydroxyhexyl)pyrimidin-4(1H)-one can undergo several types of chemical reactions, including:
Oxidation: The hydroxyhexyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino groups can be reduced to form amines.
Substitution: The amino and hydroxyhexyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyhexyl group may yield hexyl ketones, while reduction of the amino groups may produce primary amines.
Applications De Recherche Scientifique
2,6-Diamino-5-(6-hydroxyhexyl)pyrimidin-4(1H)-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and interaction with nucleic acids.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,6-Diamino-5-(6-hydroxyhexyl)pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and modulating biological processes. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Diamino-6-hydroxypyrimidine: A similar pyrimidine derivative with amino groups at positions 2 and 4 and a hydroxyl group at position 6.
2,5,6-Triaminopyrimidin-4-ol: Another pyrimidine derivative with three amino groups and a hydroxyl group.
Uniqueness
2,6-Diamino-5-(6-hydroxyhexyl)pyrimidin-4(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyhexyl group provides additional functionality, making it versatile for various applications.
Propriétés
Numéro CAS |
647831-42-3 |
|---|---|
Formule moléculaire |
C10H18N4O2 |
Poids moléculaire |
226.28 g/mol |
Nom IUPAC |
2,4-diamino-5-(6-hydroxyhexyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H18N4O2/c11-8-7(5-3-1-2-4-6-15)9(16)14-10(12)13-8/h15H,1-6H2,(H5,11,12,13,14,16) |
Clé InChI |
PCVDKHTWWIXXCP-UHFFFAOYSA-N |
SMILES canonique |
C(CCCO)CCC1=C(N=C(NC1=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


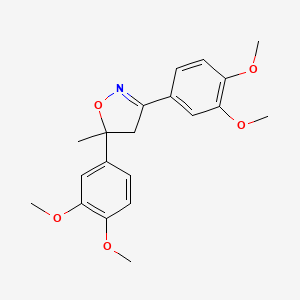

![3-(4-Bromophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12917939.png)
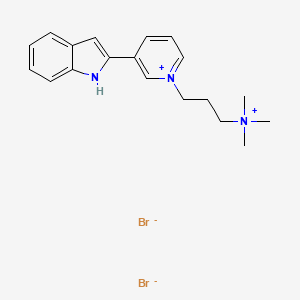
![Imidazo[1,2-a]pyrazin-8-amine, 3-(3,4-difluorophenyl)-N-methyl-](/img/structure/B12917944.png)
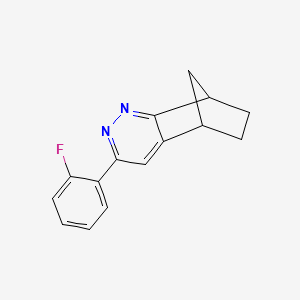
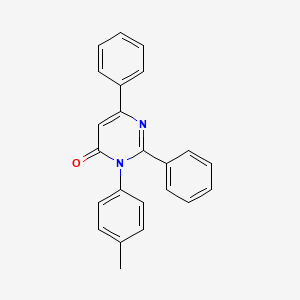

![3-(2H-1,3-Benzodioxol-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12917982.png)
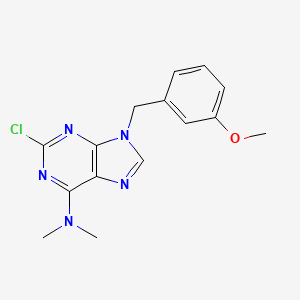
![3-[(2-Chlorophenyl)methoxy]oxolane](/img/structure/B12917988.png)


![Cyclooct[a]indolizine-6-carbonitrile, 7,8,9,10,11,12-hexahydro-](/img/structure/B12918013.png)
